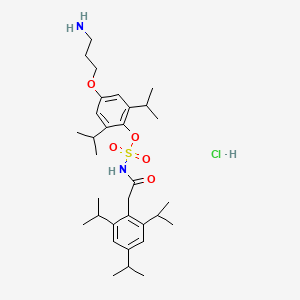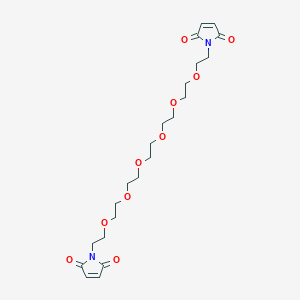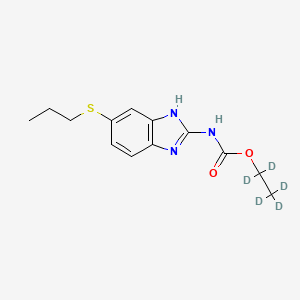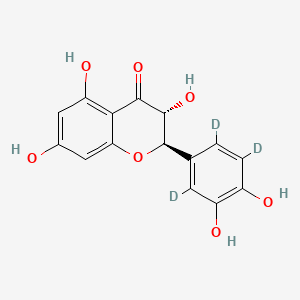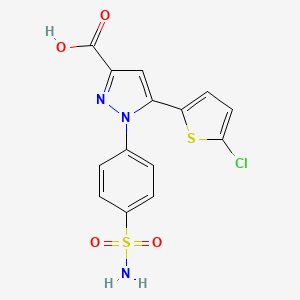
Cox-2/5-lox-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2/5-lox-IN-1 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX-2 and 5-LOX, this compound aims to provide a broader anti-inflammatory effect with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target only one of these pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/5-lox-IN-1 typically involves the design and synthesis of novel indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps:
Formation of Indole or Indazole Core: The indole or indazole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Arylamide Formation: The arylamide moiety is introduced through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Benzoic Acid Derivatization: The final step involves the derivatization of benzoic acid to introduce the desired functional groups that enhance the inhibitory activity against COX-2 and 5-LOX.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cox-2/5-lox-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups that may exhibit different levels of inhibitory activity against COX-2 and 5-LOX .
Applications De Recherche Scientifique
Cox-2/5-lox-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the dual inhibition of COX-2 and 5-LOX pathways and their role in inflammation.
Biology: Employed in cellular and molecular biology studies to investigate the effects of dual inhibition on cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory diseases, such as arthritis, asthma, and cancer, due to its ability to inhibit both COX-2 and 5-LOX.
Mécanisme D'action
Cox-2/5-lox-IN-1 exerts its effects by simultaneously inhibiting the activity of both COX-2 and 5-LOX enzymes. This dual inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular targets of this compound include the active sites of COX-2 and 5-LOX, where it binds and blocks the enzymatic activity. This results in a reduction of inflammation and associated symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
Zileuton: A selective 5-LOX inhibitor used to manage asthma.
Indomethacin: A non-selective COX inhibitor with anti-inflammatory properties.
Uniqueness of Cox-2/5-lox-IN-1
This compound is unique in its ability to inhibit both COX-2 and 5-LOX simultaneously, providing a broader anti-inflammatory effect compared to compounds that target only one of these pathways. This dual inhibition strategy aims to reduce the side effects associated with selective inhibition and improve the overall efficacy of the treatment .
Propriétés
Formule moléculaire |
C14H10ClN3O4S2 |
|---|---|
Poids moléculaire |
383.8 g/mol |
Nom IUPAC |
5-(5-chlorothiophen-2-yl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O4S2/c15-13-6-5-12(23-13)11-7-10(14(19)20)17-18(11)8-1-3-9(4-2-8)24(16,21)22/h1-7H,(H,19,20)(H2,16,21,22) |
Clé InChI |
MBYVVQGJJDBRKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)C3=CC=C(S3)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



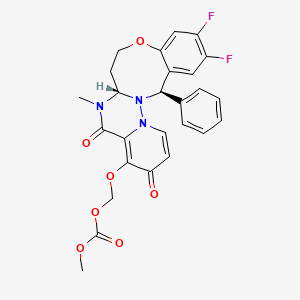
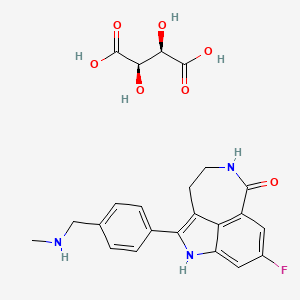
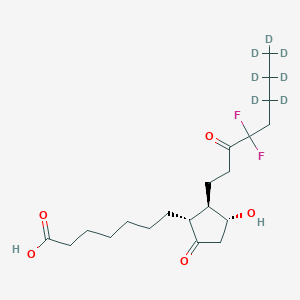
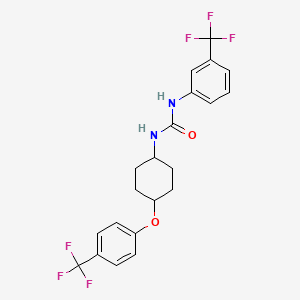
![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)

